molecular formula C10H11ClO B1291447 2,5-Dimethylphenylacetyl chloride CAS No. 55312-97-5

2,5-Dimethylphenylacetyl chloride

Cat. No. B1291447
CAS RN: 55312-97-5
M. Wt: 182.64 g/mol
InChI Key: PZRANTBLOIKHJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,5-Dimethylphenylacetyl chloride involves interactions between different chemical entities. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that the synthesis of related compounds often involves sulfonamide precursors and chlorosulfonic acid, which could be relevant for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds with dimethylphenyl groups has been characterized using X-ray single-crystal diffraction. For example, the crystal structure of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was determined, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This indicates that the molecular structure of this compound could also be complex and may exhibit conformational diversity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis and structural characterization of related compounds suggest that they can participate in various chemical reactions, particularly those involving substitutions and the formation of hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from the studies. For instance, the vibrational spectra and nonlinear optical properties of 2,5-dimethylanilinium chloride monohydrate were investigated using density functional theory (DFT), revealing high nonlinear optical (NLO) activity and stability due to hyperconjugative interactions and charge delocalization . This suggests that this compound may also exhibit interesting optical properties and stability characteristics.

Scientific Research Applications

Ionophore in Potentiometric Sensors

Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) has been utilized as an ionophore in polyvinyl chloride (PVC) matrix membrane sensors for barium ions. This sensor shows a linear response over a specific concentration range and is highly selective towards Ba²⁺ ions, stable over a wide pH range, and has a lifetime of about 2 months. This application is crucial in determining Ba²⁺ contents in various samples, including rocks (Hassan, Saleh, Abdel Gaber, & Abdel Kream, 2003).

Photorelease Studies

Photorelease of HCl from 2,5-dimethylphenacyl chloride has been studied using nanosecond laser flash photolysis. This research is significant for understanding the photophysical properties of this compound, specifically in the context of photoenolization and product formation through heterolytic elimination of chloride ion (Pelliccioli, Klán, Zabadal, & Wirz, 2001).

Corrosion Inhibition

Poly(2,5-dimethylaniline) coatings on low carbon steel substrates have been synthesized for corrosion protection in chloride environments. The electrochemical polymerization of 2,5-dimethylaniline indicates significant corrosion resistance, making it an effective material for protecting steel against corrosion (Shinde, Sainkar, Gangal, & Patil, 2006).

Reactivity Studies for Allergic Contact Dermatitis

2,5-Dimethyl- p-benzoquinonediimine, derived from 2,5-dimethylphenylacetyl chloride, has been used to study its reactivity towards lysine. This research is essential for understanding the mechanism of allergic contact dermatitis induced by certain chemicals. The findings shed light on N-formylation and hapten-protein binding studies relevant to allergic reactions (Eilstein, Giménez-Arnau, Duché, Rousset, & Lepoittevin, 2007).

Polymerization and Ligand Studies

The compound has been used in the synthesis of pyrrole-based NNN-pincer ligands and their application in creating mononuclear and binuclear palladium and lithium complexes. These complexes have potential applications in catalysis and material science (Ghorai, Kumar, & Mani, 2012).

Safety and Hazards

2,5-Dimethylphenylacetyl chloride is classified as a dangerous substance. It has the GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with this compound are H290 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Mode of Action

2,5-Dimethylphenylacetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can participate in various chemical reactions, such as nucleophilic acyl substitution . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to attack by nucleophiles.

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can increase at higher temperatures or in the presence of a strong base.

properties

IUPAC Name

2-(2,5-dimethylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRANTBLOIKHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626477
Record name (2,5-Dimethylphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55312-97-5
Record name 2,5-Dimethylbenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55312-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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